molecular formula C7H13NO2 B104073 trans-4-Aminocyclohexanecarboxylic acid CAS No. 3685-23-2

trans-4-Aminocyclohexanecarboxylic acid

Cat. No.: B104073
CAS No.: 3685-23-2
M. Wt: 143.18 g/mol
InChI Key: DRNGLYHKYPNTEA-UHFFFAOYSA-N
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Description

trans-4-Aminocyclohexanecarboxylic acid: is an organic compound with the molecular formula C7H13NO2 It is a stereoisomer of 4-aminocyclohexanecarboxylic acid, where the amino group and the carboxylic acid group are positioned trans to each other on the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of this compound typically involves the hydrogenation of 4-aminobenzoic acid derivatives under basic conditions with a suitable catalyst and solvent mixture. This process uses low hydrogen pressure, making it suitable for large-scale applications .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-4-Aminocyclohexanecarboxylic acid can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various amine derivatives.

    Substitution: It can participate in substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Formation of cyclohexylamine derivatives.

    Substitution: Formation of substituted cyclohexane derivatives.

Comparison with Similar Compounds

Uniqueness: trans-4-Aminocyclohexanecarboxylic acid is unique due to its trans configuration, which imparts different chemical and biological properties compared to its cis isomer. This configuration can influence the compound’s reactivity and interaction with biological targets, making it valuable for specific applications in pharmaceuticals and organic synthesis .

Properties

IUPAC Name

4-aminocyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H13NO2/c8-6-3-1-5(2-4-6)7(9)10/h5-6H,1-4,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRNGLYHKYPNTEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30901273
Record name NoName_367
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Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1776-53-0, 3685-23-2, 3685-25-4
Record name 4-Aminocyclohexanecarboxylic acid
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Record name cis-4-Aminocyclohexanecarboxylic acid
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Record name Cyclohexanecarboxylic acid, 4-amino-, trans-
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Record name 3685-25-4
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Record name Cyclohexanecarboxylic acid, 4-amino
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Record name Cis-4-amino-1-cyclohexanecarboxylic acid
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Record name trans-4-Aminocyclohexanecarboxylic acid
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Synthesis routes and methods

Procedure details

p-Aminobenzoic acid is hydrogenated in the presence of a platinum catalyst to give a yield of 67% of theory of 4-aminocyclohexylcarboxylic acid; m.p. 256°-258° C. The reaction with phosphorus trichloride/phosphorous acid takes place in the manner described in Example 1 and gives the desired compound in a yield of 32% of theory; m.p. 235°-238° C. (decomp.); Mrel =0.27.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-4-Aminocyclohexanecarboxylic acid
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trans-4-Aminocyclohexanecarboxylic acid
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trans-4-Aminocyclohexanecarboxylic acid
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trans-4-Aminocyclohexanecarboxylic acid
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trans-4-Aminocyclohexanecarboxylic acid
Reactant of Route 6
trans-4-Aminocyclohexanecarboxylic acid
Customer
Q & A

Q1: What is the molecular formula and weight of 4-aminocyclohexanecarboxylic acid?

A1: 4-Aminocyclohexanecarboxylic acid has the molecular formula C7H13NO2 and a molecular weight of 143.18 g/mol. []

Q2: Does the cis/trans isomerism of ACCA influence its crystal structure?

A2: Yes, cis-4-aminocyclohexanecarboxylic acid exists as a zwitterion in its crystal structure and forms a hemihydrate with water molecules. The cyclohexane ring adopts a chair conformation, with the carboxylate and ammonium groups in axial and equatorial positions, respectively. These units form a sandwich structure stabilized by head-to-tail hydrogen bonds and further interact with water molecules through O-H...O hydrogen bonds. []

Q3: How does ACCA impact the biological activity of peptides when incorporated as a building block?

A3: Incorporating ACCA into peptides can significantly alter their conformational flexibility and thus, their biological activity. For instance, incorporating cis and trans ACCA into dynorphin A (1-13)NH2 analogues led to peptides with modest affinity for kappa opioid receptors and modest kappa-receptor selectivity. [, ] This modification highlights the potential of ACCA to modulate peptide-receptor interactions.

Q4: Can ACCA be used to develop selective opioid receptor ligands?

A4: Research suggests that incorporating ACCA into peptide analogues can influence receptor selectivity. For example, cis- and trans-ACCA-containing dynorphin A analogues exhibited selectivity for kappa opioid receptors over mu and delta receptors. [, ] Similarly, cis-3-ACCA-containing deltorphin C analogues showed preferential binding towards delta opioid receptors. []

Q5: Does ACCA incorporation affect the stability of peptides?

A5: Studies indicate that ACCA can enhance peptide stability. Deltorphin C analogues incorporating ACCA demonstrated high resistance to degradation by plasma or brain enzymes. [] This increased stability suggests potential for prolonged activity in vivo.

Q6: Are there any catalytic applications of ACCA?

A6: While ACCA itself may not be catalytically active, its derivatives have shown potential in this area. For example, supported Rh metal catalysts have demonstrated efficacy in synthesizing ACCA through the hydrogenation of 4-aminobenzoic acid. []

Q7: How is computational chemistry used in ACCA research?

A7: Computational methods like molecular modeling were used to predict the conformational behavior of ACCA within peptide structures. [, ] These techniques help researchers understand how ACCA influences the overall structure and, consequently, the biological activity of the modified peptides.

Q8: What is known about the material compatibility and stability of ACCA?

A8: While specific details about the material compatibility of ACCA are limited in the provided research, its use in peptide synthesis [, , ] and as a building block for self-assembling peptide nanotubes [] suggests its compatibility with biological systems and potential for material science applications.

Q9: Is there information available on the SHE regulations, toxicology, and safety profile of ACCA?

A9: The provided research primarily focuses on the synthesis and biological evaluation of ACCA and its derivatives. More comprehensive studies are needed to assess its environmental impact, toxicology, and safety profile for various applications.

Q10: What other research directions are being explored with ACCA?

A10: Beyond peptide modifications, ACCA shows promise in developing self-assembling peptide nanotubes with large diameters and hydrophobic pores. [] This finding opens avenues for applications in nanotechnology and materials science. Additionally, research on ACCA derivatives as potential anti-tumor agents [] highlights its versatility as a chemical building block.

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